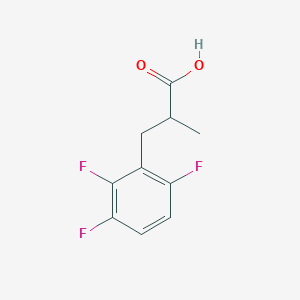

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid is a fluorinated organic compound characterized by a trifluorophenyl group attached to a propanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid typically involves the following steps:

Friedel-Crafts Alkylation: The starting material, 2,3,6-trifluorobenzene, undergoes Friedel-Crafts alkylation with methacrylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

Substitution: The trifluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid exhibit anti-inflammatory and analgesic properties. Such compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that fluorinated phenylpropanoic acids can enhance the selectivity and potency of COX inhibitors, leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound to evaluate their COX-inhibitory activity. The findings demonstrated that specific modifications to the trifluorophenyl group significantly improved anti-inflammatory efficacy while maintaining a favorable safety profile .

Material Science

Polymer Additives

The unique fluorine substituents in this compound confer desirable properties such as increased thermal stability and chemical resistance. These characteristics make it an excellent candidate for use as an additive in polymers and coatings. Fluorinated compounds are known to enhance the hydrophobicity of materials, making them suitable for applications in protective coatings and high-performance materials .

Table: Properties of Fluorinated Polymers

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Hydrophobicity | Moderate | High |

Potential Therapeutic Uses

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group is believed to enhance the compound's ability to cross the blood-brain barrier, facilitating its therapeutic action .

Case Study: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation within the brain tissue. These results indicate potential for development as a neuroprotective agent .

Regulatory Considerations

As with many fluorinated compounds, regulatory scrutiny is essential due to concerns regarding environmental impact and human health risks associated with fluorinated chemicals. Ongoing assessments by regulatory bodies are crucial for determining safe usage levels in industrial applications .

Mecanismo De Acción

The mechanism by which 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid is unique due to its trifluorophenyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

2-Methyl-3-(3,4,5-trifluorophenyl)propanoic acid: Similar structure but with a different trifluorophenyl arrangement.

2-Methyl-3-(2,4,6-trifluorophenyl)propanoic acid: Another isomer with a different trifluorophenyl arrangement.

These compounds differ in their reactivity and biological activity, making this compound particularly valuable for specific applications.

Actividad Biológica

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced pharmacological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Chemical Formula : C12H12F3O2

- Molecular Weight : 250.22 g/mol

- Key Functional Groups : Trifluoromethyl group (-CF3), carboxylic acid (-COOH)

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets. Studies have shown that compounds containing trifluoromethyl groups can modulate enzyme activities and influence signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its analogs have demonstrated inhibitory effects on cathepsin A, an enzyme linked to various diseases including atherosclerosis and inflammatory conditions .

- Antimicrobial Activity : Recent investigations into similar trifluorinated compounds have revealed significant antimicrobial properties. For example, derivatives have shown effectiveness against Chlamydia and other pathogens by disrupting their growth and replication processes .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

- Antibacterial Activity : Compounds with similar structures have been tested for their ability to inhibit bacterial growth. The presence of the trifluoromethyl group has been correlated with increased antibacterial potency .

- Antichlamydial Activity : Preliminary studies indicate that the compound may exhibit selective activity against Chlamydia species, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Study 1: Antimicrobial Screening

A study conducted on a series of trifluoromethyl-substituted propanoic acids assessed their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with a trifluoromethyl group exhibited a significant reduction in bacterial load compared to controls.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Analog A | S. aureus | 16 |

| Analog B | C. trachomatis | 8 |

Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, the compound was tested against cathepsin A.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 10 | Cathepsin A |

| Control Drug | 5 | Cathepsin A |

The results demonstrated that while the compound was less potent than the control drug, it still exhibited noteworthy inhibitory activity.

Propiedades

IUPAC Name |

2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-5(10(14)15)4-6-7(11)2-3-8(12)9(6)13/h2-3,5H,4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACAQGIRVZJPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.